7‑Position Regiochemistry Drives 18‑Fold Superiority in OX1 Receptor Antagonism Compared with the 6‑Position
In a systematic study of THIQ‑based orexin‑1 (OX1) receptor antagonists, the 7‑substituted analog 10c displayed potent antagonism with Ke = 23.7 nM, whereas the corresponding 6‑substituted congener 26a was largely inactive (Ke = 427 nM), establishing an 18‑fold loss in target engagement when the substitution is moved from the 7‑ to the 6‑position [1]. The authors explicitly concluded that the 7‑position is critical for OX1 antagonism, while 6‑substituted analogs were generally inactive [1]. This provides a clear pharmacological rationale for selecting a 7‑boronate building block over the 6‑boronate regioisomer when constructing screening libraries targeting OX1 or structurally related GPCRs.
| Evidence Dimension | OX1 receptor antagonism (Ke) |
|---|---|
| Target Compound Data | 7‑Substituted THIQ analog 10c: Ke = 23.7 nM |
| Comparator Or Baseline | 6‑Substituted THIQ analog 26a: Ke = 427 nM |
| Quantified Difference | 18‑fold stronger antagonism for 7‑position vs. 6‑position |
| Conditions | In vitro functional antagonism assay at human OX1 receptor; Ke values derived from Schild analysis |
Why This Matters
Procurement of the 7‑boronate isomer directly maps to the pharmacophoric requirement for OX1 antagonism, avoiding the 18‑fold potency penalty incurred by the 6‑boronate isomer.
- [1] Perrey, D. A.; Gilmour, B. P.; Runyon, S. P.; Thomas, B. F.; Zhang, Y. The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. Bioorg. Med. Chem. 2015, 23 (17), 5709–5724. View Source
